Molecular Weight and Aliphatic Carbon Count: A Direct Metric for Synthetic Accessibility and Fragment-Based Design
3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine has a molecular weight of 163.18 g/mol, which is significantly lower than that of close structural analogs with larger aliphatic substituents. This smaller size is a quantifiable advantage in fragment-based drug discovery (FBDD), where a lower molecular weight and fewer heavy atoms are directly correlated with higher ligand efficiency and greater potential for optimization .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 163.18 g/mol |
| Comparator Or Baseline | 3,6-Diethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine (191.23 g/mol); 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (191.23 g/mol); 3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine (205.26 g/mol) |
| Quantified Difference | The target compound is 28.05 g/mol (14.7%) lighter than the ethyl/isopropyl analogs and 42.08 g/mol (20.5%) lighter than the tert-butyl analog. |
| Conditions | Computed molecular weight based on standard atomic weights. |
Why This Matters
A lower molecular weight is a critical parameter for compound quality in early-stage drug discovery, as it correlates with improved ligand efficiency and provides greater 'room' for optimization towards a clinical candidate.
